molecular formula C9H6BrFO B8406874 2-(Bromomethyl)-5-fluorobenzofuran

2-(Bromomethyl)-5-fluorobenzofuran

Cat. No.: B8406874
M. Wt: 229.05 g/mol
InChI Key: HUJGOGIOZFQOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-5-fluorobenzofuran is a halogenated benzofuran derivative characterized by a bromomethyl (-CH₂Br) group at position 2 and a fluorine atom at position 5 on the benzofuran core. This compound serves as a critical synthetic intermediate, particularly in the preparation of amine derivatives such as (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine, as outlined in a 2021 patent application . Its reactivity is attributed to the bromomethyl group, which facilitates nucleophilic substitution reactions, and the electron-withdrawing fluorine atom, which modulates the aromatic system’s electronic properties. The compound’s synthesis involves bromination of 7-bromo-5-fluoro-4-methylbenzofuran to introduce the bromomethyl moiety .

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

2-(bromomethyl)-5-fluoro-1-benzofuran

InChI

InChI=1S/C9H6BrFO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2

InChI Key

HUJGOGIOZFQOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)CBr

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The bromomethyl group in the target compound enhances its utility in alkylation or amination reactions compared to aldehyde- or carboxylic acid-functionalized analogs .

Sulfur-Containing Benzofuran Derivatives

Sulfinyl and sulfonyl groups introduce polarity and influence crystal packing or biological activity:

Compound Name Substituents Key Properties/Applications Reference
2-(4-Bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran 2-(4-Bromophenyl), 5-Fluoro, 3-Sulfinyl Antifungal/antitumor activities; sulfinyl enables hydrogen bonding
3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran 3-Sulfonyl, 5-Chloro, 2-Methyl Electron-withdrawing sulfonyl group stabilizes crystal structure

Key Observations :

  • Sulfinyl/sulfonyl groups enhance pharmacological activity but reduce reactivity compared to bromomethyl, which is more suited for synthetic transformations .

Alkyl-Substituted Benzofuran Derivatives

Alkyl groups like methyl modify lipophilicity and steric effects:

Compound Name Substituents Key Properties/Applications Reference
5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran 5-Fluoro, 7-Methyl, 2-(4-Fluorophenyl) Methyl improves lipophilicity; fluorophenyl enhances bioavailability
2-(Bromomethyl)-5-fluoro-1,3-dimethylbenzene 2-Bromomethyl, 5-Fluoro, 1,3-Dimethyl Benzene core (non-furan) reduces ring strain

Key Observations :

  • Methyl groups (e.g., in ) improve drug-like properties but lack the bromomethyl’s versatility in synthesis .
  • The benzene derivative () lacks the furan oxygen, altering electronic properties and reactivity compared to benzofuran analogs .

Preparation Methods

Starting Material Selection and Benzofuran Core Formation

The benzofuran backbone is typically constructed via acid-catalyzed cyclization of ethoxyethyl ether derivatives. For 2-(bromomethyl)-5-fluorobenzofuran, 2-bromo-5-fluorophenol serves as the foundational precursor. Reaction with 2-bromo-1,1-diethoxyethane in the presence of a base like potassium carbonate generates the ethoxyethyl ether intermediate. Subsequent cyclization using polyphosphoric acid (PPA) at 80–100°C yields 5-fluorobenzofuran-2-methanol as a key intermediate.

Key Reaction Conditions:

  • Solvent: Toluene or dichloromethane

  • Temperature: 80°C for etherification; 100°C for cyclization

  • Catalyst: PPA (1.5 equiv)

Bromination of the Hydroxymethyl Group

The hydroxymethyl group at position 2 is brominated using phosphorus tribromide (PBr₃) in anhydrous dichloromethane. This step achieves >85% conversion under nitrogen atmosphere at 0°C to room temperature.

5-Fluorobenzofuran-2-methanol+PBr3CH2Cl2,0°CThis compound+H3PO3\text{5-Fluorobenzofuran-2-methanol} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}2, 0°C} \text{this compound} + \text{H}3\text{PO}_3

Yield: 78–82% after column chromatography (hexane:ethyl acetate, 9:1).

Direct Bromination of 2-Methyl-5-fluorobenzofuran

Synthesis of 2-Methyl-5-fluorobenzofuran

This route begins with 2-methyl-5-fluorophenol , which undergoes cyclization with 1,2-dibromoethane in the presence of potassium tert-butoxide. The reaction forms the benzofuran core with a methyl group at position 2.

Optimization Insights:

  • Cyclization Efficiency: 70–75% yield under reflux conditions (110°C, 12 hr).

  • Byproducts: <5% regioisomeric contamination (e.g., 3-methyl derivatives).

Radical Bromination of the Methyl Group

The methyl group at position 2 is selectively brominated using N-bromosuccinimide (NBS) under radical initiation. A mixture of NBS (1.1 equiv) and azobisisobutyronitrile (AIBN) in carbon tetrachloride, heated to 80°C for 6 hr, affords the target compound.

Critical Parameters:

  • Regioselectivity: Fluorine at position 5 directs bromination to the methyl group via electron-withdrawing effects.

  • Yield: 65–70% after purification.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)ScalabilityRegioselectivity
Cyclization/Bromination2-Bromo-5-fluorophenolPPA cyclization → PBr₃78–82HighExcellent
Direct Bromination2-Methyl-5-fluorobenzofuranNBS/AIBN bromination65–70ModerateGood
Cross-Coupling5-Fluorobenzofuran-2-boronic acidPd-catalyzed coupling60–65LowModerate

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The formation of regioisomers during benzofuran cyclization remains a hurdle. Using bulky bases (e.g., DBU) or microwave-assisted synthesis reduces isomerization by accelerating reaction kinetics.

Bromination Efficiency

Radical bromination with NBS often competes with aromatic bromination. Adding Lewis acids (e.g., ZnBr₂) enhances methyl-group selectivity by polarizing the NBS molecule.

Purification Techniques

Silica gel chromatography remains standard, but crystallization from ethanol/water mixtures (7:3) improves recovery rates to >90% for industrial-scale production .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Bromomethyl)-5-fluorobenzofuran, and how can intermediates be purified?

  • Synthetic Routes : A key approach involves introducing the bromomethyl group via alkylation or halogenation. For example, 2-(Bromomethyl)furan derivatives can be synthesized using patented methods involving bromination of methyl-substituted precursors under anhydrous conditions . For fluorinated benzofurans, oxidation with 3-chloroperoxybenzoic acid in dichloromethane at low temperatures (e.g., 273 K) is effective, as demonstrated in structurally related compounds .
  • Purification : Column chromatography (hexane:ethyl acetate, 4:1 v/v) and recrystallization from benzene or aqueous solutions are standard methods to isolate high-purity products .

Q. How can this compound be characterized to confirm its structure?

  • Spectroscopic Methods :

  • NMR : Analyze 1^1H and 13^{13}C NMR to identify the benzofuran core, bromomethyl (-CH2_2Br), and fluorine substituents. Coupling patterns in aromatic regions help distinguish substitution positions .
  • HRMS : High-resolution mass spectrometry confirms molecular formula and isotopic patterns (e.g., 79^{79}Br/81^{81}Br splitting) .
    • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, as shown for analogous bromo-fluoro benzofurans .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the bromomethyl group in benzofuran derivatives?

  • Key Parameters :

  • Temperature Control : Maintain sub-ambient temperatures (e.g., 0–5°C) during bromomethylation to minimize side reactions (e.g., elimination or polymerization) .
  • Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane or THF) to stabilize intermediates and improve reaction kinetics .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Q. What strategies mitigate instability during storage or handling of this compound?

  • Storage : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the bromomethyl group. Anhydrous conditions are critical due to the compound’s sensitivity to moisture .
  • Handling : Use amber vials to avoid photodegradation. For long-term stability, co-formulate with stabilizing agents (e.g., radical inhibitors like BHT) .

Q. How can contradictions in spectroscopic or crystallographic data for halogenated benzofurans be resolved?

  • Multi-Technique Validation : Combine NMR, HRMS, and X-ray crystallography to cross-validate structural assignments. For example, discrepancies in 1^1H NMR coupling constants may arise from dynamic processes (e.g., ring puckering), which can be resolved via variable-temperature NMR .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize crystal packing models, aiding in the interpretation of ambiguous data .

Q. What are the structure-activity implications of modifying the bromomethyl and fluorine substituents in benzofuran derivatives?

  • Biological Activity : Bromomethyl groups enhance electrophilicity, enabling covalent binding to biological targets (e.g., enzymes or receptors). Fluorine substitution improves metabolic stability and modulates electronic effects (e.g., electron-withdrawing properties) .
  • SAR Studies : Systematic substitution at the 5-position (e.g., comparing fluoro, chloro, or methoxy groups) reveals trends in potency and selectivity, as seen in antifungal and antitumor benzofuran analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.